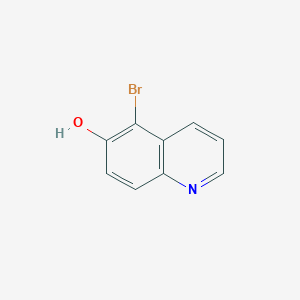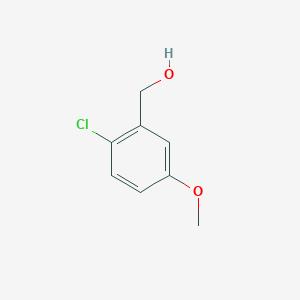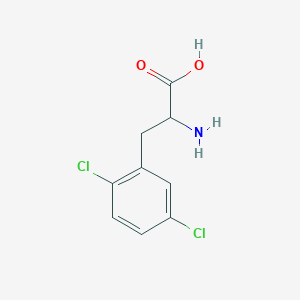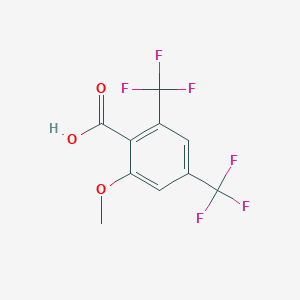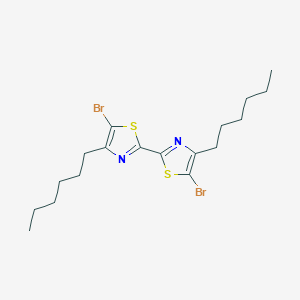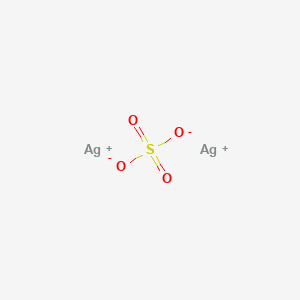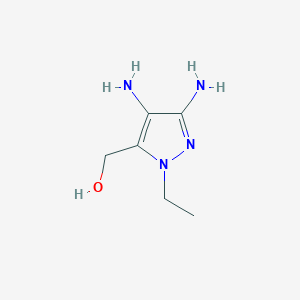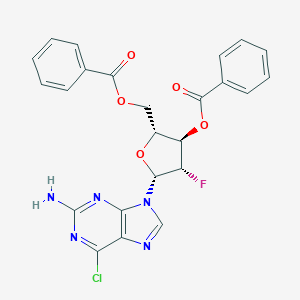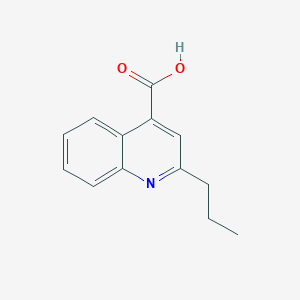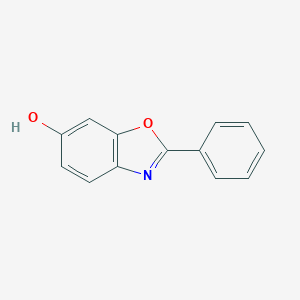
2-苯基-1,3-苯并恶唑-6-醇
概述
描述
2-Phenyl-1,3-benzoxazol-6-ol is a heterocyclic aromatic compound that features a benzoxazole core with a phenyl group at the 2-position and a hydroxyl group at the 6-position
科学研究应用
2-Phenyl-1,3-benzoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
作用机制
Target of Action
The primary target of 2-Phenyl-1,3-benzoxazol-6-ol is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism, and boosting NAD has positive effects on metabolic regulation .
Mode of Action
2-Phenyl-1,3-benzoxazol-6-ol acts as a potent NAMPT activator . It increases cellular NAD levels, thereby enhancing energy metabolism . Furthermore, benzoxazole derivatives have shown potent anticancer activity , suggesting a potential role in cancer therapeutics.
Biochemical Pathways
The compound’s action on NAMPT affects the NAD salvage pathway, which is dominant in NAD+ synthesis . This pathway is crucial for energy-producing processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation .
Result of Action
The activation of NAMPT by 2-Phenyl-1,3-benzoxazol-6-ol leads to increased cellular NAD levels . This can have various molecular and cellular effects, including enhanced energy metabolism and potential anticancer effects .
Action Environment
The efficacy and stability of 2-Phenyl-1,3-benzoxazol-6-ol could be influenced by various environmental factors. For instance, the presence of Cu2+ ions has been reported to enhance the cytotoxicity of certain benzoxazole derivatives . .
生化分析
Biochemical Properties
2-Phenyl-1,3-benzoxazol-6-ol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD+) salvage pathway
Cellular Effects
The effects of 2-Phenyl-1,3-benzoxazol-6-ol on cells are diverse. It has been shown to increase cellular NAD+ levels, which plays a pivotal role in energy metabolism . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1,3-benzoxazol-6-ol involves its interaction with key biological targets. For instance, as a NAMPT activator, it increases cellular NAD+ levels, which can influence various cellular processes
Temporal Effects in Laboratory Settings
Benzoxazole derivatives are generally known for their stability .
Metabolic Pathways
2-Phenyl-1,3-benzoxazol-6-ol is involved in the NAD+ salvage pathway through its activation of NAMPT . This pathway is crucial for energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with benzaldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as FeCl3 in toluene at elevated temperatures to facilitate the reaction . Another approach involves the use of a nanocatalyst or metal catalyst to enhance the yield and efficiency of the synthesis .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact and improve sustainability .
化学反应分析
Types of Reactions: 2-Phenyl-1,3-benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the benzoxazole core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives
相似化合物的比较
Benzoxazole: The parent compound without the phenyl and hydroxyl groups.
2-Phenylbenzoxazole: Lacks the hydroxyl group at the 6-position.
6-Hydroxybenzoxazole: Lacks the phenyl group at the 2-position.
Uniqueness: 2-Phenyl-1,3-benzoxazol-6-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and ability to participate in π-π interactions .
属性
IUPAC Name |
2-phenyl-1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPKNHSQPLRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
